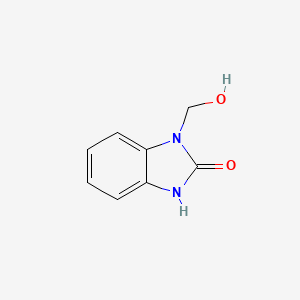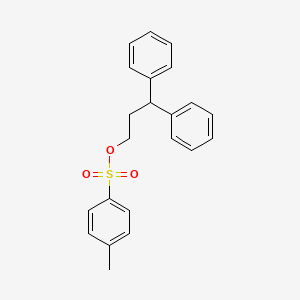![molecular formula C19H21NO3S B11997621 Methyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11997621.png)
Methyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reagents: Phenylacetyl chloride and a base such as triethylamine.
Conditions: Room temperature, inert atmosphere, and anhydrous solvents to avoid hydrolysis.
Esterification to Form Carboxylate:
Reagents: Methanol and a strong acid catalyst like sulfuric acid.
Conditions: Reflux conditions to drive the esterification reaction to completion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
-
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Products: Sulfoxides or sulfones, depending on the reaction conditions.
-
Reduction: Reduction reactions can target the carbonyl groups or the benzothiophene ring.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Alcohols or reduced benzothiophene derivatives.
-
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenylacetyl or methyl groups.
Reagents: Halogenating agents, nucleophiles like amines or thiols.
Products: Substituted derivatives with varied functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, often under reflux or room temperature conditions.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Molecular Probes: Utilized in the design of molecular probes for imaging and diagnostic applications.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for antibiotic research.
Industry:
Polymer Synthesis: Used as a monomer or additive in the production of specialty polymers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by functionalization steps to introduce the phenylacetyl and carboxylate groups.
-
Formation of Benzothiophene Core:
Starting Materials: Thiophene derivatives and appropriate alkylating agents.
Reaction Conditions: Catalytic amounts of acids or bases, elevated temperatures, and inert atmosphere to prevent oxidation.
作用机制
The mechanism by which methyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity.
Receptor Binding: Interaction with cellular receptors can modulate signal transduction pathways, affecting cellular responses.
DNA Intercalation: Potential to intercalate into DNA, disrupting replication and transcription processes.
相似化合物的比较
- Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-[(3,5-dimethylphenoxy)acetyl]amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Comparison:
- Structural Differences: Variations in the substituents on the benzothiophene ring or the phenylacetyl group can significantly alter the compound’s properties.
- Reactivity: Different substituents can influence the compound’s reactivity, stability, and interaction with biological targets.
- Applications: While similar compounds may share some applications, specific structural features can make methyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate more suitable for certain uses, such as enhanced binding affinity or selectivity in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C19H21NO3S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
methyl 6-methyl-2-[(2-phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H21NO3S/c1-12-8-9-14-15(10-12)24-18(17(14)19(22)23-2)20-16(21)11-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,20,21) |
InChI 键 |
NDHFWEDXTQDFMA-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11997547.png)




![N'-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11997590.png)

![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B11997599.png)
![2-[(2-Methoxyphenyl)hydrazono]malonoyl dichloride](/img/structure/B11997603.png)
![N'-[(E)-(4-bromophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997615.png)

![4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997631.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)hexanamide](/img/structure/B11997637.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11997640.png)
